4-(ethylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Overview
Description
4-(ethylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.09397721 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Material Science Applications
Polymer Synthesis and Characterization : Research by Saxena et al. (2003) involved the synthesis of polyamides and poly(amide-imide)s derived from aromatic compounds, highlighting the role of sulfone and pyridinyl groups in developing materials with high thermal stability and solubility in polar aprotic solvents. These polymers exhibited no significant weight loss before 400 °C, suggesting their potential application in high-performance materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Medicinal Chemistry Applications
Drug Synthesis and Activity : A study on the synthesis of new sulfonyl hydrazones by Karaman et al. (2016) explored compounds containing piperidine rings for their antioxidant and anticholinesterase activity, demonstrating the therapeutic potential of sulfonamide derivatives in medicinal chemistry. The study's findings on the activity of these compounds suggest their relevance in designing drugs with specific biological activities (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-İyidoğan, & Öztürk, 2016).
Drug Delivery Systems
Encapsulation for Drug Delivery : Research by Mattsson et al. (2010) on the drug delivery of lipophilic pyrenyl derivatives through encapsulation in water-soluble metalla-cages highlights the utility of sulfonamide structures in enhancing the solubility and delivery efficiency of hydrophobic drugs, potentially offering a method for the targeted delivery of compounds including "4-(ethylsulfonyl)-N-3-pyridinyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide" (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Properties
IUPAC Name |
4-ethylsulfonyl-N-pyridin-3-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-24(21,22)19-11-15(23-14-8-4-3-7-13(14)19)16(20)18-12-6-5-9-17-10-12/h3-10,15H,2,11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHVZWTUNIBHFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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